2,5-Bis(methylthio)benzene-1,4-diamine
Overview
Description
2,5-Bis(methylthio)benzene-1,4-diamine is an organic compound with the molecular formula C8H12N2S2 and a molecular weight of 200.32 g/mol . This compound is characterized by the presence of two methylthio groups attached to a benzene ring, which also contains two amino groups at the 1 and 4 positions. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2,5-Bis(methylthio)benzene-1,4-diamine can be achieved through several routes. One common method involves the reaction of 2,5-dichloronitrobenzene with sodium methylthiolate, followed by reduction of the nitro groups to amino groups . The reaction conditions typically include the use of solvents such as ethanol or methanol and temperatures ranging from 50 to 100°C. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2,5-Bis(methylthio)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can further modify the amino groups, potentially converting them to other functional groups.
Substitution: The methylthio groups can be substituted with other groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis(methylthio)benzene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5-Bis(methylthio)benzene-1,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the methylthio groups can participate in hydrophobic interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
2,5-Bis(methylthio)benzene-1,4-diamine can be compared with other similar compounds, such as:
2,5-Dimethylthio-1,4-benzenediamine: Similar structure but with different substituents, leading to different chemical properties.
2,5-Dichloro-1,4-benzenediamine: Chlorine atoms instead of methylthio groups, resulting in different reactivity and applications.
2,5-Diaminotoluene: Lacks the methylthio groups, making it less hydrophobic and altering its interaction with biological molecules. The uniqueness of this compound lies in its combination of amino and methylthio groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,5-bis(methylsulfanyl)benzene-1,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2S2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNJCOFPTHFIEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1N)SC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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